
GNF5-amido-Me
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNF5-amido-Me is a compound based on GNF5, an ABL kinase inhibitor. It is used as a ligand in the development of PROTAC (Proteolysis Targeting Chimeras) molecules, specifically binding to IAP (Inhibitor of Apoptosis Proteins) ligands via a linker to form SNIPER molecules . The molecular formula of this compound is C19H15F3N4O2, and it has a molecular weight of 388.34 g/mol .
Preparation Methods
The preparation of GNF5-amido-Me involves synthetic routes that typically include the conjugation of GNF5 (an ABL kinase inhibitor) with an IAP ligand through a linker . The specific reaction conditions and industrial production methods are not widely detailed in the available literature. it is known that the compound is synthesized for research purposes and is available in various quantities for scientific studies .
Chemical Reactions Analysis
GNF5-amido-Me undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, altering the oxidation state of the compound.
Conjugation Reactions: The compound is often conjugated with other molecules, such as IAP ligands, to form larger, more complex structures like SNIPER molecules.
Common reagents and conditions used in these reactions include various solvents like DMSO (dimethyl sulfoxide) and specific catalysts that facilitate the reactions . The major products formed from these reactions are typically the conjugated molecules used in PROTAC technology .
Scientific Research Applications
GNF5-amido-Me has several scientific research applications, including:
Chemistry: It is used as a ligand in the development of PROTAC molecules, which are designed to target and degrade specific proteins.
Biology: The compound is used in studies related to protein degradation and the regulation of apoptosis (programmed cell death).
Mechanism of Action
The mechanism of action of GNF5-amido-Me involves its role as a ligand in PROTAC molecules. It binds to ABL kinase inhibitors and IAP ligands via a linker, forming SNIPER molecules . These SNIPER molecules target specific proteins for degradation by the proteasome, a protein complex responsible for degrading unneeded or damaged proteins . The molecular targets and pathways involved include the BCR-ABL protein, which is implicated in certain types of cancer .
Comparison with Similar Compounds
GNF5-amido-Me is unique in its ability to form SNIPER molecules by binding to both ABL kinase inhibitors and IAP ligands. Similar compounds include:
GNF2: Another ABL kinase inhibitor used in the development of PROTAC molecules.
GNF5: The parent compound of this compound, also used as an ABL kinase inhibitor.
Other PROTAC Ligands: Various other ligands used in PROTAC technology, each with specific binding properties and targets.
These compounds share similar mechanisms of action but differ in their specific binding affinities and the types of proteins they target for degradation.
Properties
Molecular Formula |
C19H15F3N4O2 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
N-methyl-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C19H15F3N4O2/c1-23-18(27)13-4-2-3-12(9-13)16-10-17(25-11-24-16)26-14-5-7-15(8-6-14)28-19(20,21)22/h2-11H,1H3,(H,23,27)(H,24,25,26) |
InChI Key |
IYYNPUHFNMCJEM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-diamino-N-{[(8Z)-15-amino-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-11-(2-imino-1,3-diazinan-4-yl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentaazacyclohexadecan-5-yl]methyl}hexanamide; sulfuric acid](/img/structure/B12428267.png)
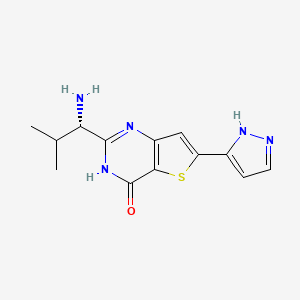
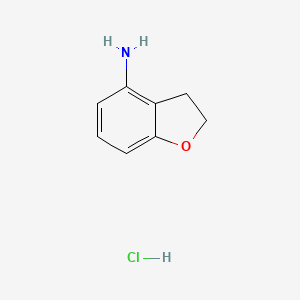
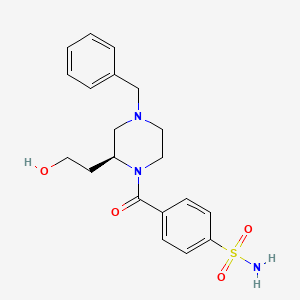
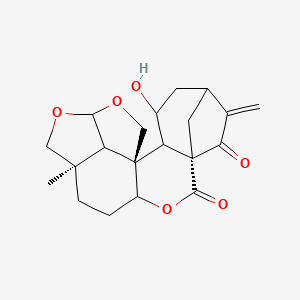
![Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)](/img/structure/B12428296.png)
![[3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12428300.png)
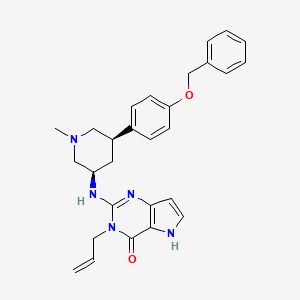
![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one](/img/structure/B12428311.png)
![1-[4-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12428316.png)


![methyl 2-[(1S,2R,3R,4R,15R,16R,17R,18S,32R,34S,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B12428332.png)

